molecular formula C11H14N2O B3018580 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2166938-94-7

2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B3018580
CAS No.: 2166938-94-7
M. Wt: 190.246
InChI Key: QUJBEJYIPYDVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a synthetic cyclopenta[c]pyridazinone derivative of high interest in medicinal chemistry and drug discovery research. The pyridazinone core is a privileged scaffold in pharmacology, known to interact with a range of biological targets . Compounds based on this structure have been investigated for diverse therapeutic applications, including as anti-inflammatory and analgesic agents , cardiovascular protectors with vasodilatory and antihypertensive properties , and anticancer agents through mechanisms such as kinase inhibition . The specific structural features of this compound, including the fused cyclopentane ring and the 2-methylprop-2-en-1-yl side chain, may be explored to modulate its physicochemical properties, binding affinity, and selectivity toward specific enzymes or receptors. Researchers can utilize this compound as a key intermediate or as a novel pharmacophore for developing new therapeutic candidates, screening for biological activity, or conducting structure-activity relationship (SAR) studies. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-methylprop-2-enyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-9-4-3-5-10(9)12-13/h6H,1,3-5,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJBEJYIPYDVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
Target compound : 2-(2-Methylprop-2-en-1-yl)-cyclopenta[c]pyridazin-3-one* C11H14N2O 190.25 (estimated) 2-Methylprop-2-en-1-yl Higher lipophilicity (predicted)
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one C7H8N2O 136.15 None (base structure) Storage: 4°C; Hazards: H302, H315
2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one C21H25N3O2 351.44 Piperidinylmethyl-2-methylbenzoyl Increased steric bulk
2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one C23H24N4O2 388.50 Piperidinylmethyl-quinolinecarbonyl Enhanced aromatic interactions
2-(Pyridin-2-yl)-cyclopenta[d]pyrimidin-4-one C12H12N4O 228.25 Pyridin-2-yl XlogP: 0.9; Polar SA: 54.4 Ų

*Note: The target compound’s molecular weight is estimated based on the base structure (136.15 g/mol) + substituent (C4H7, 55.10 g/mol).

Physicochemical Properties

  • Lipophilicity: The isoprenyl group in the target compound likely increases lipophilicity compared to the unsubstituted base structure (C7H8N2O) .
  • Polar Surface Area: The cyclopenta[c]pyridazin-3-one core contributes to a moderate polar surface area (~50–60 Ų), as seen in related compounds . Bulkier substituents (e.g., quinoline in ) may reduce this value, affecting solubility and blood-brain barrier penetration.

Biological Activity

The compound 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a member of the cyclopenta[c]pyridazine family, which has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol

The structure features a cyclopenta[c]pyridazine core which is known for various biological activities due to its unique electronic properties.

Biological Activity Overview

Research indicates that compounds within the cyclopenta[c]pyridazine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown significant efficacy against various bacterial strains.
  • Antitumor Effects : Certain analogs demonstrate cytotoxicity towards cancer cell lines.
  • Neuroprotective Effects : Compounds have been evaluated for their ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that several derivatives exhibited potent activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly influenced their efficacy.

CompoundMtb MIC90 (μg/mL)Mycobacterium marinum MIC90 (μg/mL)
1a10.5
2a0.50.25
3a10.5

This table illustrates the minimum inhibitory concentrations (MIC) for selected derivatives, indicating their potential as antimycobacterial agents .

Antitumor Effects

Research has demonstrated that certain derivatives of cyclopenta[c]pyridazine exhibit antitumor properties. For instance, a derivative was tested against various cancer cell lines and showed significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound class. In vitro tests have shown that specific derivatives can reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective effect against oxidative stress-induced damage.

Case Studies

  • Antimycobacterial Activity : A series of derivatives were synthesized and tested against Mtb. The most active compounds contained specific substitutions that enhanced their potency. For example, a compound with a methoxy group at position C3 showed increased activity compared to its unsubstituted analog .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that certain derivatives could significantly reduce seizure activity induced by pentylenetetrazol, showcasing their potential for treating epilepsy .

Q & A

Q. How does this compound compare to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in receptor binding?

  • Methodology :
  • Radioligand Assays : Use 3H^3\text{H}-labeled analogs in competitive binding assays (e.g., adenosine A2A_{2A} receptor). The pyridazinone’s ketone group may enhance H-bonding vs. chlorinated analogs .
  • Thermodynamic Profiling : Calculate ΔG using ITC (isothermal titration calorimetry) to compare entropy-driven (cyclopenta) vs. enthalpy-driven (chlorinated) binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.